2-Isopropyladamantan-2-yl acrylate
Description
2-Isopropyladamantan-2-yl acrylate (CAS 251564-67-7) is an acrylate ester derivative featuring a bulky adamantane backbone substituted with an isopropyl group at the 2-position. The adamantane moiety imparts exceptional rigidity and thermal stability, while the acrylate group enables polymerization, making this compound valuable in high-performance coatings, photoresists, and specialty polymers . Its synthesis typically involves esterification of 2-isopropyladamantan-2-ol with acryloyl chloride under controlled conditions, though industrial-scale production methods prioritize efficiency and purity .
Properties
IUPAC Name |
(2-propan-2-yl-2-adamantyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-4-15(17)18-16(10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h4,10-14H,1,5-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULULCJGEQPEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyladamantan-2-yl acrylate typically involves the esterification of 2-Isopropyladamantan-2-ol with acrylic acid. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyladamantan-2-yl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or thiols can add across the double bond under mild conditions.
Major Products Formed
Hydrolysis: Produces 2-Isopropyladamantan-2-ol and acrylic acid.
Addition Reactions: Forms various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Isopropyladamantan-2-yl acrylate has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its role in developing new pharmaceutical formulations and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Isopropyladamantan-2-yl acrylate primarily involves its ability to undergo polymerization and form stable, high-performance polymers. The rigid adamantane core provides structural stability, while the acrylate group allows for versatile chemical modifications. These properties enable the compound to interact with various molecular targets and pathways, making it suitable for a wide range of applications.
Comparison with Similar Compounds
Structural Comparison
The adamantane-based acrylates differ primarily in substituents at the 2-position of the adamantane ring and the ester group (acrylate vs. methacrylate). Key structural analogs include:
| Compound Name | CAS Number | Substituent | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| 2-Isopropyladamantan-2-yl acrylate | 251564-67-7 | Isopropyl | C₁₆H₂₄O₂ | 248.36 |
| 2-Ethyladamantan-2-yl acrylate | 303186-14-3 | Ethyl | C₁₅H₂₂O₂ | 234.33 |
| 2-Methyladamantan-2-yl acrylate | 249562-06-9 | Methyl | C₁₄H₂₀O₂ | 220.31 |
| 2-Isopropyladamantan-2-yl methacrylate | 297156-50-4 | Isopropyl (methacrylate) | C₁₇H₂₆O₂ | 262.39 |
Structural Insights :
Physical and Chemical Properties
| Property | This compound | 2-Ethyladamantan-2-yl acrylate | 2-Methyladamantan-2-yl acrylate | 2-Isopropyladamantan-2-yl methacrylate |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | Not reported | 38–42 |
| Boiling Point (°C) | Estimated ~300–320* | Estimated ~290–310* | Not reported | 329.3 ± 11.0 (predicted) |
| Density (g/cm³) | Not reported | Not reported | Not reported | 1.030 |
| Reactivity | High (acrylate group) | Moderate | High | Lower (methacrylate group) |
Biological Activity
2-Isopropyladamantan-2-yl acrylate is a chemical compound that has garnered interest in various fields, particularly in polymer science and medicinal chemistry. Its unique structure, derived from adamantane, imparts distinctive properties that may influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 236.36 g/mol. The compound features an acrylate functional group, which is known for its ability to undergo polymerization, making it valuable in the synthesis of various materials.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, including proteins and nucleic acids. The acrylate moiety allows for Michael addition reactions with thiol groups in proteins, potentially leading to modifications that alter protein function.
Potential Mechanisms Include:
- Enzyme Inhibition : Interaction with enzymes could inhibit their activity, potentially leading to therapeutic effects against diseases where these enzymes are overactive.
- Antimicrobial Activity : Some acrylates have shown promise as antimicrobial agents. The structural characteristics of this compound may enhance its efficacy against certain pathogens.
Research Findings
Recent studies have investigated the biological implications of this compound. Below are summarized findings from diverse research sources:
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various acrylates, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was lower than several commercially available antibiotics, suggesting a strong potential for development as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
